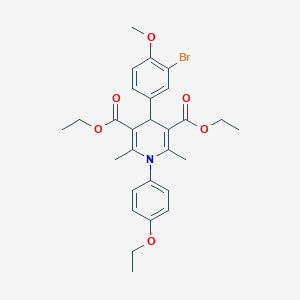![molecular formula C27H17ClF3NO3 B388927 1-acetyl-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B388927.png)
1-acetyl-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups
Métodos De Preparación
The synthesis of 1-Acetyl-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves multiple steps, including the formation of the pentacyclic core and the introduction of the acetyl, chloro, and trifluoromethyl groups. The synthetic routes typically involve:
Formation of the Pentacyclic Core: This step may involve cyclization reactions using appropriate precursors and catalysts.
Introduction of Functional Groups: The acetyl, chloro, and trifluoromethyl groups are introduced through various substitution reactions, often using reagents such as acetyl chloride, chlorinating agents, and trifluoromethylating agents.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
1-Acetyl-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions with appropriate nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts.
Major Products: The major products formed depend on the type of reaction and the specific reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce new functional groups.
Aplicaciones Científicas De Investigación
1-Acetyl-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1-Acetyl-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes involved in various biological processes.
The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
1-Acetyl-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9
Propiedades
Fórmula molecular |
C27H17ClF3NO3 |
|---|---|
Peso molecular |
495.9g/mol |
Nombre IUPAC |
1-acetyl-17-[2-chloro-5-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C27H17ClF3NO3/c1-13(33)26-17-8-4-2-6-15(17)21(16-7-3-5-9-18(16)26)22-23(26)25(35)32(24(22)34)20-12-14(27(29,30)31)10-11-19(20)28/h2-12,21-23H,1H3 |
Clave InChI |
ZIEYPAXUEXANFL-UHFFFAOYSA-N |
SMILES |
CC(=O)C12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=C(C=CC(=C6)C(F)(F)F)Cl |
SMILES canónico |
CC(=O)C12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=C(C=CC(=C6)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-fluorophenyl)carbamimidothioate](/img/structure/B388845.png)
![5-[4-(4-BENZYLPIPERIDIN-1-YL)-3-NITROPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B388846.png)
![2-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388848.png)
![5-[1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B388849.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388851.png)
![2-(4-hydroxy-3,5-dimethoxybenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388852.png)

![9-{3-[(3,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B388854.png)
![2-(2,5-dimethoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B388855.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]-1-[(1-naphthyloxy)methyl]ethyl 4-methoxybenzoate](/img/structure/B388860.png)
![ethyl 2-(4-fluorobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388862.png)
![2-(2-fluorophenyl)-4-[2-(pentyloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B388863.png)
![2-[(2-fluorobenzoyl)amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B388864.png)

